While the specific synthesis of dimethyl 4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not described in the provided papers, its synthesis could potentially be achieved using the Hantzsch dihydropyridine synthesis, a widely used method for synthesizing 1,4-DHP derivatives [, , ]. This method involves a multi-component condensation reaction between an aldehyde, a β-ketoester, and an ammonia source. In this case, the synthesis would likely involve reacting 3-hydroxy-4-methoxybenzaldehyde with methyl acetoacetate and ammonia or an ammonia source like ammonium acetate.
Although the specific mechanism of action of this hypothetical compound is unknown, it could potentially act as a calcium channel blocker based on its structural similarity to nifedipine and other 1,4-DHP derivatives. These compounds typically bind to L-type calcium channels in their inactivated state, preventing calcium influx into cells. This inhibition of calcium influx leads to vasodilation and a decrease in blood pressure [, , , , , , ].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3